2'-Amino-2'-deoxyguanosine

Übersicht

Beschreibung

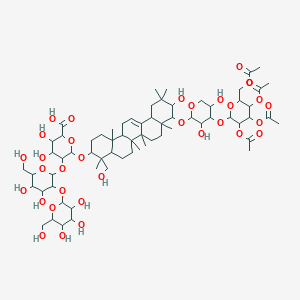

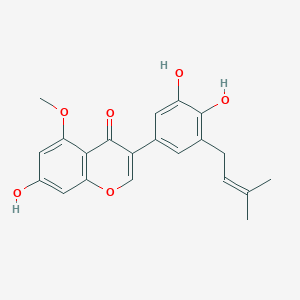

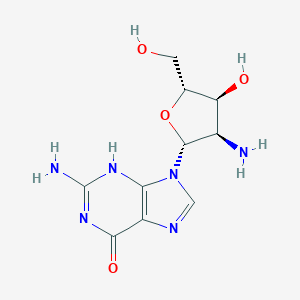

2'-Amino-2'-deoxyguanosine (2'-A2'-dG) is a purine nucleoside analogue that has been used in a variety of scientific research and lab experiments. It is a structural analogue of guanosine, with the addition of an amino group at the 2' position. 2'-A2'-dG is a powerful tool for studying the structure and function of nucleic acids, and has become an important tool for studying the biochemical and physiological effects of nucleoside analogues.

Wissenschaftliche Forschungsanwendungen

Probing Metal Ion Interactions in Ribozymes

2'-Amino-2'-deoxyguanosine, along with its 3'-amino variant, serves as a valuable probe for investigating metal ion interactions at the active site of group I ribozymes. The synthesis of 2'-15N-amino-2'-deoxyadenosine, 2'-15N-amino-2'-deoxyguanosine, and 3'-15N-amino-3'-deoxyguanosine enables accurate determination of the amine pKa by 15N NMR, crucial for understanding the protonation state of the amino group at specific pH levels (Dai, Lea, Lu, & Piccirilli, 2007).

Enhancing Biochemical Applications

The guanosine analogue of this compound and its phosphoramidite derivatives, synthesized from 2'-amino-2'-deoxyuridine by transglycosylation, have shown high effectiveness for various biochemical applications. New protocols have been developed for a more efficient synthesis of these compounds, offering greater convenience and higher yields (Dai, Deb, Hougland, & Piccirilli, 2006).

Investigating DNA Adducts

The conformational study of 2'-deoxyguanosine and 8-amino-2'-deoxyguanosine adducts, such as those formed with carcinogens like N-hydroxy-2-acetylaminofluorene, provides insights into their impact on DNA structure. This research is pivotal in understanding how these adducts may influence DNA and its interactions (Lipkowitz, Chevalier, Widdifield, & Beland, 1982).

Chemoselective Arylation

Chemoselective arylation of 2'-deoxyguanosine at the N2-amino function has been explored, offering a rapid route to N2-aryl-2'-deoxyguanosine nucleosides. This method involves treatment with tricarbonyl complexes, followed by decomplexation and dehydrogenation, demonstrating a novel approach for nucleoside modification (Potter, Mccague, & Jarman, 1992).

Nucleotide Protection for Oligodeoxyribonucleotide Synthesis

The 3-methoxy-4-phenoxybenzoyl group, used for protecting the exocyclic amino group of nucleosides like 2'-deoxyguanosine, enhances the stability of N-protected derivatives. This proves beneficial in minimizing depurination during the synthesis of oligodeoxyribonucleotides on solid support, using the phosphotriester approach (Mishra & Misra, 1986).

Wirkmechanismus

Pharmacokinetics

It is known that 2ag is a water-soluble compound , which suggests that it could have good bioavailability

Action Environment

The production of 2AG by the bacterium Enterobacter cloacae is influenced by environmental factors such as the concentration of dipotassium phosphate and ammonium sulfate . These factors must be carefully controlled for efficient 2AG production . .

Safety and Hazards

Zukünftige Richtungen

2’-Amino-2’-deoxyguanosine and oligonucleotides containing them have proven highly effective for an array of biochemical applications . The guanosine analogue and its phosphoramidite derivatives have been accessed previously from 2’-amino-2’-deoxyuridine by transglycosylation, but with limited overall efficiency and convenience . Therefore, future research may focus on improving the efficiency and convenience of these processes.

Biochemische Analyse

Biochemical Properties

2’-Amino-2’-deoxyguanosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to be incorporated into the acid-soluble fraction of cells in the form of the mono-, di- and triphosphates . The major part of the radioactivity was found to be guanylate . These interactions are crucial for the compound’s role in biochemical processes.

Cellular Effects

The effects of 2’-Amino-2’-deoxyguanosine on various types of cells and cellular processes are significant. Upon the addition of 2’-Amino-2’-deoxyguanosine, the syntheses of macromolecules continued for 15 minutes. After this lag time, protein synthesis sharply decreased, RNA synthesis slightly decreased, but DNA synthesis was not affected . This indicates that 2’-Amino-2’-deoxyguanosine influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 2’-Amino-2’-deoxyguanosine involves its incorporation into RNA and the subsequent disturbance of RNA function causing a block in protein synthesis . This suggests that 2’-Amino-2’-deoxyguanosine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Amino-2’-deoxyguanosine change over time. The maximum amounts of 2’-Amino-2’-deoxyguanosine were approximately 0.4 g/liter after 24 hours of incubation . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Eigenschaften

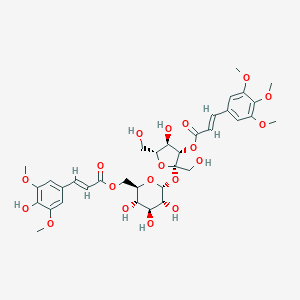

IUPAC Name |

2-amino-9-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPTVRLUGSPXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60966-26-9 | |

| Record name | 2'-Amino-2'-deoxyguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.